molecular formula C23H30N2O2 B4770817 4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide

4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide

Cat. No. B4770817
M. Wt: 366.5 g/mol
InChI Key: PVIOEXXQNQDNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide, also known as DMXB-A, is a synthetic compound that belongs to the family of nicotinic acetylcholine receptor agonists. It has been extensively researched for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in various cognitive and neurological processes. It enhances the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are essential for proper brain function.
Biochemical and Physiological Effects:
4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide has been shown to have several biochemical and physiological effects, including increased blood flow to the brain, enhanced synaptic plasticity, and reduced inflammation. It also has neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide has several advantages for use in lab experiments, including its high selectivity for the α7 nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its limited solubility in water and its high cost may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on the brain and to optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, memory, and attention in animal models of these diseases.

properties

IUPAC Name

4-(2,3-dimethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-18-8-6-9-22(19(18)2)27-17-7-10-23(26)24-20-11-13-21(14-12-20)25-15-4-3-5-16-25/h6,8-9,11-14H,3-5,7,10,15-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIOEXXQNQDNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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